Barium titanate is classified as a ferroelectric material and a dielectric ceramic. It exhibits piezoelectric properties, meaning it can generate an electric charge in response to mechanical stress. This compound is primarily sourced from naturally occurring minerals or synthesized through various chemical methods, including solid-state reactions, sol-gel processes, and hydrothermal methods.
The synthesis of barium titanate can be achieved through several methods:
Barium titanate crystallizes in a perovskite structure characterized by a cubic lattice at high temperatures, transitioning to tetragonal and orthorhombic phases as it cools. The unit cell consists of barium ions located at the corners, titanium ions at the center, and oxygen ions occupying the face centers. The structural transformation is crucial for its ferroelectric properties, as it allows for spontaneous polarization under certain conditions.
Barium titanate undergoes various chemical reactions during its synthesis and application:
The mechanism of action of barium titanate primarily relates to its ferroelectric properties. When subjected to an electric field, the dipoles within the crystal structure align, leading to polarization. This property enables its use in capacitors and sensors where electric fields are manipulated.
Barium titanate exhibits several notable physical and chemical properties:
Barium titanate has diverse applications across various fields:
Barium titanate (BaTiO₃) adopts the perovskite structure (ABO₃), characterized by a cubic unit cell where barium (Ba²⁺) ions occupy the corners, oxygen (O²⁻) ions form face centers, and titanium (Ti⁴⁺) ions reside at the body center. This arrangement creates corner-sharing [TiO₆] octahedra, with Ba²⁺ ions occupying the 12-coordinated interstitial sites [1] [3]. The Ti⁴⁺ ions exhibit off-center displacements within their octahedral cages, which are the origin of spontaneous polarization in non-cubic phases. Above 130°C, BaTiO₃ stabilizes in the centrosymmetric cubic phase (space group Pm$\bar{3}$m), where Ti⁴⁺ ions are symmetrically positioned [8].
Polymorphism arises from variations in octahedral tilting and cation shifts. The tetragonal phase (space group P4mm) features a tetragonally distorted lattice (c/a > 1), with Ti⁴⁺ displaced along the [001] axis. Orthorhombic (Amm2) and rhombohedral (R3m) phases involve displacements along [110] and [111] directions, respectively [1] [6]. Doping induces structural modifications; for instance, Ca²⁺ substitution at Ba²⁺ sites reduces lattice parameters, while Sn⁴⁺ at Ti⁴⁺ sites promotes cubic phase stability at room temperature [6].
Table 1: Crystallographic Parameters of BaTiO₃ Polymorphs
Phase | Space Group | Lattice Parameters (Å) | Stability Range |
---|---|---|---|
Cubic | Pm$\bar{3}$m | a = 4.00 | >130°C |
Tetragonal | P4mm | a = 3.99, c = 4.03 | 5°C–130°C |
Orthorhombic | Amm2 | a = 5.67, b = 5.65, c = 3.99 | -90°C–5°C |
Rhombohedral | R3m | a = 4.00, α = 89.85° | < -90°C |
Data compiled from [1] [6] [8].
Phase transitions in BaTiO₃ are thermodynamically reversible and driven by soft-mode instabilities. The sequence during cooling is: cubic (paraelectric) → tetragonal (ferroelectric) → orthorhombic → rhombohedral. The Curie temperature (TC), marking the cubic-to-tetragonal transition, occurs at 130°C in undoped BaTiO₃ [1] [5]. This transition involves a cooperative displacement of Ti⁴⁺ ions, breaking inversion symmetry. Ab initio molecular dynamics (AIMD) simulations confirm that the tetragonal phase exhibits a mean Ti–O displacement (ΔzTi–O) of ~25 pm, which collapses to zero above TC [5].
Doping significantly alters transition temperatures. Nd³⁺ substitution (4%) reduces TC to near room temperature, while Ca²⁺/Sn⁴⁺ co-doping broadens transition peaks and enhances dielectric stability [6] [10]. Pressure also modulates transitions; TC decreases linearly under hydrostatic pressure due to reduced volume for Ti⁴⁺ off-centering [5].
Table 2: Phase Transition Temperatures and Thermodynamic Parameters
Transition | Temperature (°C) | Entropy Change (J/mol·K) | Doping Effects |
---|---|---|---|
Cubic ↔ Tetragonal | 130 | 2.8 | Nd³⁺ lowers TC by 40°C/at% |
Tetragonal ↔ Orthorhombic | 5 | 1.1 | Sn⁴⁺ suppresses orthorhombic phase |
Orthorhombic ↔ Rhombohedral | -90 | 0.5 | Irradiation stabilizes cubic phase |
Data sourced from [1] [5] [6].
Barium titanate exhibits a direct bandgap of 3.2 eV in bulk single crystals at 300 K, positioning it as an ultraviolet (UV)-active semiconductor [1] [7]. Bandgap tuning occurs via quantum confinement in nanostructures: particles below 15 nm show a blue shift to ~3.5 eV due to spatial carrier confinement, while the hollandite phase (Ba₁.₁₂Ti₈O₁₆) narrows the gap to 1.75–2.3 eV, enabling visible-light absorption [1] [7]. Density functional theory (DFT) studies reveal that the valence band maximum comprises O 2p orbitals, whereas the conduction band minimum is dominated by Ti 3d states [2].
Co-doping introduces mid-gap states; Y³⁺/Ca²⁺-doped BaTiO₃ (Ba₀.₉₅Ca₀.₀₅Ti₀.₉₅Y₀.₀₅O₂.₉₇₅) exhibits a reduced bandgap (2.5 eV) due to hybridization between Ti 3d, Y 3d, and O 2p orbitals [2]. Similarly, hollandite phases facilitate charge transfer via tetrahedral TiO₄ units, enhancing photocatalytic activity under sunlight [7].
Table 3: Bandgap Variations in BaTiO₃ Systems
Material Form | Bandgap (eV) | Size/Phase Characteristics | Optical Activity |
---|---|---|---|
Bulk single crystal | 3.2 | >1 μm crystallites | UV absorption |
Nanocrystals (7 nm) | 3.5 | Quantum confinement | Enhanced blue shift |
Hollandite (Ba₁.₁₂Ti₈O₁₆) | 1.75 | Tunnel-structured octahedra | Visible-light responsive |
Y³⁺/Ca²⁺-doped ceramic | 2.5 | Indirect gap | Semiconductor behavior |
Data derived from [1] [2] [7].
Ferroelectricity in BaTiO₃ arises from spontaneous polarization (Ps) due to Ti⁴⁺ displacement. Single crystals exhibit Ps = 0.26 C/m² along the [001] axis in the tetragonal phase [1]. The polarization is switchable under electric fields >1 kV/mm, with coercive fields (Ec) of 0.1–1 kV/mm [3]. Piezoelectric coefficients (d33) reach 190 pC/N, making BaTiO₃ suitable for transducers and sensors [3] [10].
Dielectric properties are phase-dependent: the tetragonal phase shows a high dielectric constant (εr ≈ 7,000), peaking near TC (εr ≈ 15,000) [1]. Doping enhances stability; 4% Nd³⁺-doped ceramics maintain εr > 1,900 with losses (tan δ) < 0.05 across 30–100°C, ideal for multilayer ceramic capacitors (MLCCs) [10]. The positive temperature coefficient of resistivity (PTCR) effect, where resistance increases sharply above TC, enables self-regulating heating elements [1].
Table 4: Ferroelectric and Dielectric Parameters
Property | Value | Conditions | Doping Influence |
---|---|---|---|
Spontaneous polarization (Ps) | 0.26 C/m² | Single crystal, 25°C | Higher in Czochralski-grown crystals |
Dielectric constant (εr) | 15,000 (peak) | At TC, 1 kHz | Ca²⁺ broadens εr peak |
Piezoelectric coefficient (d33) | 190 pC/N | Poled ceramic | Sr²⁺ substitution enhances d33 |
Curie temperature (TC) | 130°C (undoped) | Cubic-tetragonal transition | Sn⁴⁺ reduces TC to 90°C |
Barium titanate possesses a high melting point of 1,625°C, attributed to strong ionic-covalent bonding within the perovskite lattice [1] [9]. Its density (6.02 g/cm³) correlates with phase purity; deviations indicate oxygen vacancies or secondary phases [1] [4]. Thermal stability is evidenced by retained crystallinity up to 1,100°C, though grain growth accelerates above 900°C [9]. In situ XRD studies confirm that nanocrystalline BaTiO₃ transitions from tetragonal to cubic at 100–150°C, with hysteresis ≤10°C during cooling [9].
Doping improves stability; TiO₂ addition to BaO–Li₂O–diborate glasses increases glass transition temperatures by 50°C due to network-forming TiO₄ tetrahedra [4]. Similarly, Nd³⁺ doping suppresses grain growth, maintaining nanocrystalline structures (<100 nm) during sintering [10].
BaTiO₃ exhibits negative bulk modulus behavior in composites, where applied stress induces counter-displacement of inclusions, increasing stiffness. Composites with tin achieve viscoelastic stiffness exceeding diamond [1]. Grain growth is inherently anomalous; undoped ceramics develop faceted grains (>100 μm) within fine-grained matrices (1–10 μm) during sintering [1] [9]. This "abnormal grain growth" (AGG) stems from kinetic advantages at high-energy grain boundaries.
Doping regulates microstructures: Ca²⁺ segregates at grain boundaries, inhibiting grain boundary mobility and yielding uniform grains (0.5–2 μm) [6]. Nanocrystalline ceramics (<100 nm) exhibit 40% higher permittivity than microcrystalline counterparts due to reduced domain wall pinning [1] [9]. Radiation exposure (e.g., neutrons) induces lattice expansion and reduces tetragonality (c/a), degrading piezoelectric response [6].
Table 5: Mechanical and Microstructural Properties
Property | Value/Description | Influencing Factors |
---|---|---|
Viscoelastic stiffness | Exceeds diamond in Sn composites | Negative bulk modulus inclusions |
Grain size (undoped) | 1–10 μm (normal), >100 μm (abnormal) | Liquid-phase sintering kinetics |
Grain size (Ca²⁺-doped) | 0.5–2 μm | Grain boundary segregation |
Irradiation effects | Unit cell expansion, c/a ↓ | Neutron-induced point defects |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3